4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that features a triazole ring fused with an oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-(oxan-4-yl)-1,2,4-triazole with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring can participate in substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives.
Scientific Research Applications
4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-(oxan-4-yl)-1,2-oxazol-5-amine: Shares a similar oxane moiety but differs in the heterocyclic ring structure.
4-methyl-3-{[4-(oxan-4-yl)butyl]amino}pentan-1-ol: Contains an oxane ring and an amino group, differing in the overall structure and functional groups.
Uniqueness
4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific triazole-oxane fusion, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
4-Methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 2197523-27-4) is a heterocyclic compound characterized by a triazole ring fused with an oxane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C8H12N4O with a molecular weight of approximately 168.21 g/mol. The structure features a triazole ring that is known for its stability and ability to interact with biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate enzymatic activity or receptor binding, leading to various biological effects. The exact pathways are still under investigation but are thought to involve hydrogen bonding and dipole interactions due to the polar nature of the triazole ring.
Anticancer Activity
Research has indicated that derivatives of triazoles exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines:
Compound | Cell Line | EC50 (µM) | Notes |
---|---|---|---|
Compound A | IGR39 (Melanoma) | 9.7 ± 1.6 | Selective towards cancer cells |
Compound B | MDA-MB-231 (Breast Cancer) | 22.3 ± 2.5 | Effective in inhibiting migration |
Compound C | Panc-1 (Pancreatic Carcinoma) | 26.2 ± 1.0 | Lower cytotoxicity against fibroblasts |
These findings suggest that the triazole nucleus can enhance the solubility and pharmacological profile of anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Triazole derivatives have shown efficacy against various bacterial strains and fungi. For example:
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibitory | Study on triazole derivatives |
Escherichia coli | Moderate | Comparative analysis |
These results indicate that the compound may serve as a scaffold for developing new antimicrobial agents.
Case Studies
Case Study 1: Anticancer Efficacy
In a study investigating the cytotoxic effects of various triazole derivatives on human melanoma IGR39 cells, it was found that specific modifications to the triazole ring significantly enhanced anticancer activity. The study utilized MTT assays to assess cell viability after treatment with different concentrations of the compounds over varying time periods .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of several triazole compounds against common pathogens. The results demonstrated that certain derivatives exhibited potent inhibitory effects on bacterial growth, suggesting potential applications in treating infections caused by resistant strains.
Properties
IUPAC Name |
4-methyl-3-(oxan-4-yl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-11-7(9-10-8(11)12)6-2-4-13-5-3-6/h6H,2-5H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDDAHCQZGLQGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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